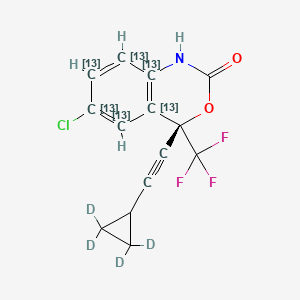
Efavirenz-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Efavirenz-13C6 is a stable isotope-labeled compound of Efavirenz, a non-nucleoside reverse transcriptase inhibitor used primarily in the treatment of human immunodeficiency virus (HIV) type 1 infection . . The incorporation of carbon-13 isotopes makes it particularly useful in various analytical and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the key synthetic routes to Efavirenz involves the ortho-lithiation reaction of N-Boc-4-chloroaniline using n-butyllithium (n-BuLi) at a temperature of -45°C . This reaction is followed by trifluoroacetylation to form a key intermediate. The use of continuous flow reactors has been shown to improve the yield and safety of this process .
Industrial Production Methods
Industrial production of Efavirenz typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow chemistry to enhance safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
Efavirenz-13C6 undergoes various chemical reactions, including:
Oxidation: Efavirenz can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert Efavirenz to its corresponding alcohol derivatives.
Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atom in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions typically involve reagents like chlorine gas or bromine.
Major Products
The major products formed from these reactions include hydroxylated derivatives, alcohols, and halogen-substituted compounds .
Scientific Research Applications
Efavirenz-13C6 is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Employed in studies involving the metabolism and pharmacokinetics of Efavirenz.
Medicine: Utilized in clinical research to understand the drug’s efficacy and safety in treating HIV.
Industry: Applied in the quality control of pharmaceutical formulations containing Efavirenz.
Mechanism of Action
Efavirenz-13C6, like its non-labeled counterpart, inhibits the activity of viral RNA-directed DNA polymerase (reverse transcriptase). This inhibition prevents the transcription of viral RNA into DNA, thereby blocking the replication of the virus . The compound targets the reverse transcriptase enzyme, an essential viral enzyme, and its antiviral activity is dependent on intracellular conversion to the active triphosphorylated form .
Comparison with Similar Compounds
Similar Compounds
Nevirapine: Another non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.
Delavirdine: A similar compound with a different chemical structure but the same mechanism of action.
Etravirine: A second-generation non-nucleoside reverse transcriptase inhibitor with improved resistance profiles.
Uniqueness
Efavirenz-13C6 is unique due to its stable isotope labeling, which makes it particularly valuable in research applications involving mass spectrometry and other analytical techniques. This labeling allows for precise tracking and quantification in various biological and chemical studies .
Properties
Molecular Formula |
C14H9ClF3NO2 |
|---|---|
Molecular Weight |
325.65 g/mol |
IUPAC Name |
(4S)-6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)/t13-/m0/s1/i1D2,2D2,3+1,4+1,7+1,9+1,10+1,11+1 |
InChI Key |
XPOQHMRABVBWPR-MVJUSYNDSA-N |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])C#C[C@]2([13C]3=[13C]([13CH]=[13CH][13C](=[13CH]3)Cl)NC(=O)O2)C(F)(F)F)[2H] |
Canonical SMILES |
C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















